2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-6-carboxamide derivative features a 3,4-dichlorophenyl group at position 2 and a 4-fluorophenyl substituent at position 8. The dichlorophenyl and fluorophenyl moieties are electron-withdrawing groups (EWGs), which may enhance binding affinity to biological targets such as kinases or receptors by modulating electronic and steric interactions .
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN5O2/c19-11-6-1-8(7-12(11)20)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-2-9(21)3-5-10/h1-7H,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBBZKRWCLSEIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichloroaniline and 4-fluorobenzaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3,4-dichloroaniline and 4-fluorobenzaldehyde under acidic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the purine ring.
Oxidation: The resulting compound is then oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide using reagents like thionyl chloride followed by ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed on the oxo group to yield hydroxyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidized Derivatives: Compounds with additional oxo or hydroxyl groups.
Reduced Derivatives: Compounds with reduced oxo groups to hydroxyl groups.
Substituted Derivatives: Compounds with various substituents on the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to bind to proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
Medically, 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is investigated for its potential therapeutic effects. It is explored as a candidate for drug development, particularly in the treatment of diseases where purine analogs are effective.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. It primarily acts by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA/RNA: Intercalating into nucleic acids, thereby affecting replication and transcription processes.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Purine-6-Carboxamide Derivatives
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Insights from Comparative Analysis:
Substituent Position and Electronic Effects :
- The 3,4-dichlorophenyl group in the target compound provides stronger electron withdrawal compared to 2,4-dichlorophenyl (), which may enhance interactions with hydrophobic pockets in enzyme active sites .
- Methoxy and hydroxyl groups () introduce polarity but reduce metabolic stability due to susceptibility to oxidation or conjugation .
The 2-fluorophenyl group in introduces steric hindrance at position 9, which may limit rotational freedom and alter binding kinetics .
Biological Implications: The target compound’s 3,4-dichlorophenyl/4-fluorophenyl combination is unique among the analogs, suggesting a balance between lipophilicity (for membrane penetration) and electronic effects (for target engagement). Hydroxyphenylamino derivatives () may exhibit reduced bioavailability due to hydrogen bonding with aqueous environments .
Activité Biologique
The compound 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , with CAS number 869069-08-9, is a purine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.4 g/mol. The structure features a purine core substituted with dichlorophenyl and fluorophenyl groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. The compound's binding affinity and inhibition potency against COX-1 and COX-2 have been investigated to understand its anti-inflammatory properties.
Anti-inflammatory Effects
Recent studies have demonstrated that 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibits significant anti-inflammatory activity. The compound was tested against COX enzymes using an inhibitor screening assay. The results indicated that it effectively suppressed the production of prostaglandin E2 (PGE2), a key mediator in inflammation.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 2-(3,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib (Control) | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that the compound has comparable or superior efficacy compared to traditional anti-inflammatory drugs like diclofenac and celecoxib .
Cytotoxicity
In addition to its anti-inflammatory properties, the compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary results from MTT assays indicate that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
Case Studies
- In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in swelling comparable to indomethacin, further supporting its anti-inflammatory potential .
- Docking Studies : Molecular docking simulations revealed that the compound interacts favorably with the active sites of COX enzymes, suggesting a competitive inhibition mechanism that could explain its potency .
- Comparative Analysis : When compared to similar purine derivatives, this compound exhibited unique binding characteristics due to its specific substitution patterns, which may enhance its biological activity and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
